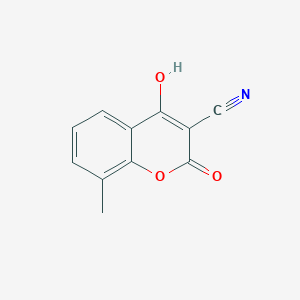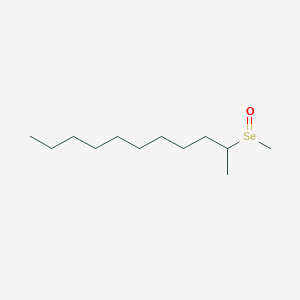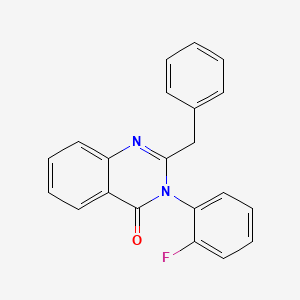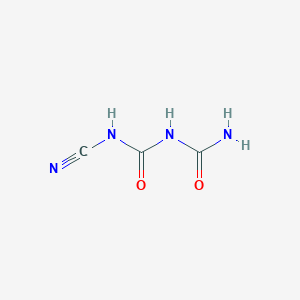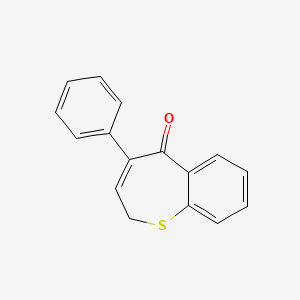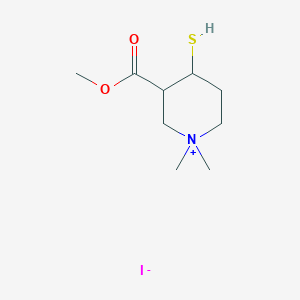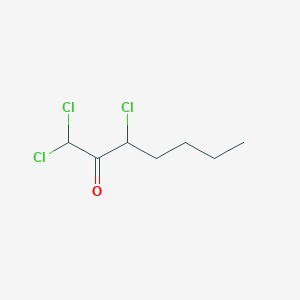
1,1,3-Trichloroheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trichloroheptan-2-one is an organic compound with the molecular formula C7H11Cl3O It is a chlorinated ketone, characterized by the presence of three chlorine atoms and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3-Trichloroheptan-2-one can be synthesized through several methods. One common approach involves the chlorination of heptan-2-one. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes steps for purification and separation to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3-Trichloroheptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,3-Trichloroheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, although its use in medicine is still under research.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,3-Trichloroheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific targets involved.
Comparaison Avec Des Composés Similaires
1,1,1-Trichloroethane: A chlorinated hydrocarbon used as a solvent.
1,1,2-Trichloroethane: Another chlorinated hydrocarbon with different physical and chemical properties.
1,1,3-Trichloropropane: A compound with similar chlorination but different chain length and functional groups.
Uniqueness: 1,1,3-Trichloroheptan-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group
Propriétés
Numéro CAS |
57858-38-5 |
|---|---|
Formule moléculaire |
C7H11Cl3O |
Poids moléculaire |
217.5 g/mol |
Nom IUPAC |
1,1,3-trichloroheptan-2-one |
InChI |
InChI=1S/C7H11Cl3O/c1-2-3-4-5(8)6(11)7(9)10/h5,7H,2-4H2,1H3 |
Clé InChI |
NRKYUCFNOOTQMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



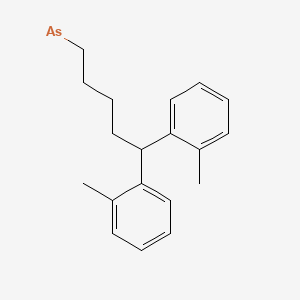

![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)
![1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14624908.png)
![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
